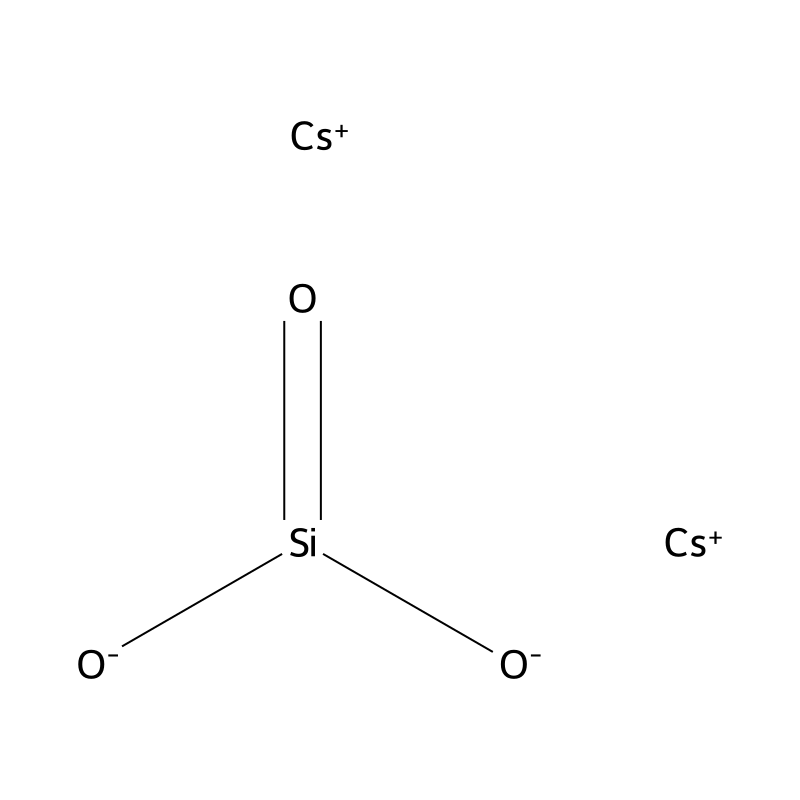

Cesium silicate (meta)

Cs2O3Si

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Cs2O3Si

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Water Treatment

Scientific Field: Environmental Science and Pollution Research

Summary of the Application: Silica nanostructures, which include Cesium silicate, have been used in water treatment technologies due to their stability, sustainability, and cost-effective properties . They are used to remove contaminants such as heavy metals, organic and inorganic pollutants, oil wastes, and chemical dyes from water .

Methods of Application: The utilization of silica nanostructures, including Cesium silicate, in water treatment involves the adsorption of contaminants onto the surface of the nanostructures . Various types of adsorbents have been utilized for the water treatment process, including carbon nanotubes, graphene/graphene oxide, fullerenes, magnetic nanoparticles, and conventional adsorbents such as agricultural wastes, industrial by-products, biosorbents, activated carbons, zeolite, and clays .

Application in Radioactive Waste Management

Scientific Field: Journal of Radioanalytical and Nuclear Chemistry

Summary of the Application: A macroporous organic–inorganic bis (n-amyloxy)calix [4]arene-crown-6 (BnACalix [4]C6) material, which includes Cesium silicate, was developed for the separation of cesium from acidic solutions . This material is used in the management of highly active waste (HAW), specifically for the elimination of radioactive cesium .

Methods of Application: The BnACalix [4]C6 molecules are impregnated into the pores of SiO2–P support . Cs (I) is then strongly and selectively adsorbed by this material at 3.0 M HNO3 .

Results or Outcomes: The total organic carbon values showed that the leakage of BnACalix [4]C6 from BnACalix [4]C6/SiO2–P was below 0.1 % . Thus, BnACalix [4]C6/SiO2–P is a promising candidate for the separation of Cs (I) from acidic HAW in SPEC process .

This product was originally part of the Alfa Aesar product portfolio and is used for research purposes .

Cesium silicate (meta), with the chemical formula Cs₂O₃Si, is a silicate compound of cesium. It is categorized under silicates, which are compounds containing silicon and oxygen, and is specifically known for its unique properties and applications in various fields. The molecular weight of cesium silicate (meta) is approximately 341.89 g/mol, and it is characterized by its powder form, which is odorless and insoluble in water . The compound has a CAS number of 15586-77-3 and is recognized for its stability under ambient conditions.

This reaction illustrates the ability of cesium silicate (meta) to release cesium ions when treated with strong acids. Additionally, it can undergo hydrolysis under certain conditions, leading to the formation of hydrated silicates.

Cesium silicate (meta) can be synthesized through several methods:

- Solid-State Reaction: This involves heating a mixture of cesium oxide and silica at high temperatures to promote the formation of the silicate.

- Sol-Gel Process: In this method, a silica precursor is dissolved in a solvent, followed by the addition of cesium salts. Upon drying and subsequent heat treatment, cesium silicate (meta) forms.

- Hydrothermal Synthesis: This technique utilizes high-pressure and high-temperature water solutions to facilitate the reaction between cesium and silica sources, yielding cesium silicate (meta).

Cesium silicate (meta) has various applications across different fields:

- Ceramics: Used as a flux in ceramic formulations to lower melting points.

- Optical Materials: Employed in the production of optical glasses due to its unique refractive properties.

- Catalysts: Investigated for use as catalysts in

Interaction studies involving cesium silicate (meta) focus on its behavior in various environments, particularly regarding its solubility and reactivity with biological systems. Research indicates that while it is insoluble in water, its interactions with organic solvents and acids can lead to significant changes in its structural integrity and potential applications.

Cesium silicate (meta) shares similarities with other silicates but possesses unique characteristics that differentiate it from them. Below are some comparable compounds:

| Compound | Chemical Formula | Unique Features |

|---|---|---|

| Sodium Silicate | Na₂SiO₃ | Highly soluble in water; used in detergents. |

| Potassium Silicate | K₂SiO₃ | Commonly used as a fertilizer; more soluble than cesium silicate. |

| Lithium Silicate | Li₂SiO₃ | Exhibits different thermal properties; used in ceramics. |

| Barium Silicate | BaSiO₃ | Has different ionic properties; used in glass production. |

Cesium silicate (meta) is unique due to its high density and specific ionic interactions, making it suitable for specialized applications not achievable by other alkali metal silicates.

Cesium, discovered in 1860 by Robert Bunsen and Gustav Kirchhoff, became a focal point in silicate chemistry due to its large ionic radius (1.67 Å) and low electronegativity. Early studies on cesium silicates emerged in the mid-20th century, driven by nuclear energy applications. The first synthesis of Cs₂SiO₃ was reported in the 1960s via solid-state reactions between cesium carbonate (Cs₂CO₃) and silicon dioxide (SiO₂). By the 1980s, hydrothermal methods enabled the production of layered cesium silicates like CsHSi₃O₇, expanding structural diversity. Recent advancements in X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy have refined understanding of cesium silicate phases, particularly their stability under extreme conditions.

Significance in Silicate Chemistry and Materials Science

Cesium metasilicate occupies a critical niche in silicate chemistry due to its intermediate polymerization state (Q², where each SiO₄ tetrahedron shares two oxygen atoms). This structure contrasts with fully polymerized frameworks (Q⁴ in SiO₂) and depolymerized chains (Q¹ in Cs₂Si₂O₅). Its hygroscopicity and high thermal stability (decomposition >1,000°C) make it suitable for:

- Nuclear safety: Chemisorption of cesium onto reactor structural materials, reducing volatile Cs release during accidents.

- Advanced glasses: Modifying Poisson’s ratio and mechanical properties in cesium silicate glasses.

- Ion-exchange materials: Layered CsHSi₃O₇ exhibits proton conductivity, relevant for fuel cells.

Hydrothermal Synthesis Approaches

Hydrothermal synthesis represents a significant methodology for the preparation of cesium silicate (meta) compounds, offering controlled reaction conditions at elevated temperatures and pressures in aqueous environments [8]. The hydrothermal approach enables the formation of cesium metasilicate through dissolution-precipitation mechanisms under subcritical water conditions [8]. Research has demonstrated that hydrothermal synthesis of cesium-containing silicates can be achieved at temperatures ranging from 225°C to 423°C with reaction times extending from 3 days to 7 days [8] [9].

The hydrothermal formation of cesium silicate compounds involves the interaction of cesium hydroxide with silica sources in sealed autoclave systems [8]. The process typically employs cesium hydroxide solutions with pH values adjusted to approximately 13.6 using concentrated nitric acid [8]. The synthesis proceeds through the dissolution of fumed silica in aqueous cesium hydroxide, followed by crystallization under autogenous pressure conditions [8].

Experimental parameters for hydrothermal synthesis include reaction temperatures of 150°C for optimal formation of pure cesium silicate phases, with treatment durations of 7 days proving most effective [9]. The hydrothermal method demonstrates particular efficacy when utilizing cesium silicate precursors in nitric medium at neutral pH conditions [9]. Temperature control emerges as a critical factor, with studies indicating that temperatures exceeding 150°C result in diminished yields due to competing hydrolysis reactions [9].

Solid-State Reaction Techniques and Mechanisms

Solid-state synthesis methodology constitutes the predominant approach for cesium metasilicate preparation, employing high-temperature reactions between cesium carbonate and silicon dioxide precursors [5] [17]. The solid-state method involves mixing cesium carbonate and silicon dioxide with specific cesium to silicon atomic ratios, typically 2:1 for cesium metasilicate formation [5] [17].

The synthesis protocol requires initial mixing of cesium carbonate and silicon dioxide precursors using agate mortar and pestle techniques [17]. The mixture undergoes pressing into green pellets at pressures of 200 MPa, followed by calcination at temperatures ranging from 630°C to 1050°C [17]. Multiple heating stages are employed, including initial heating at 630°C for 5 hours, intermediate heating at 800°C for 3 days, and final heating at 1050°C for 18 hours [17].

Alternative solid-state approaches utilize melting techniques involving cesium oxide and silicon dioxide in platinum crucibles at 1350°C for 1 hour, followed by controlled cooling at rates of 0.1°C per minute [17]. The reaction mechanism proceeds through carbonate decomposition and subsequent oxide formation, with carbon dioxide release facilitating intimate contact between cesium and silicon oxides [5].

| Synthesis Parameter | Condition | Duration | Reference |

|---|---|---|---|

| Initial heating | 630°C | 5 hours | [17] |

| Intermediate heating | 800°C | 3 days | [17] |

| Final heating | 1050°C | 18 hours | [17] |

| Melting approach | 1350°C | 1 hour | [17] |

Solution-Based Synthesis Methods

Solution-based synthesis methodologies for cesium metasilicate preparation involve aqueous and non-aqueous reaction systems utilizing dissolved cesium and silicon precursors [8]. The approach employs cesium hydroxide dissolution in deionized water, followed by the addition of silica sources under controlled pH conditions [8].

The solution methodology requires precise pH adjustment to 13.6 using concentrated nitric acid to optimize cesium silicate formation [8]. The reaction proceeds through the formation of cesium silicate aqueous complexes, which subsequently precipitate as crystalline cesium metasilicate phases [8]. Solution-based synthesis demonstrates particular effectiveness when employing diluted cesium hydroxide solutions with silica sol precursors [8].

Reaction mechanisms in solution-based systems involve the hydrolysis of silicon-oxygen-silicon bonds, leading to the release of cesium silicate complexes in the reactive media [12]. These complexes undergo subsequent crystallization to form the desired cesium metasilicate products [12]. The method offers advantages in terms of homogeneous mixing and controlled stoichiometry, though it requires careful management of solution chemistry parameters [8].

Novel and Emerging Synthesis Routes

Recent advances in cesium metasilicate synthesis have introduced innovative approaches utilizing gas-solid reaction systems and enhanced flux growth methods [7] [20]. Gas-solid reaction techniques employ cesium hydroxide vapor interactions with solid siliceous materials at elevated temperatures ranging from 873 K to 1073 K [7].

The gas-solid methodology utilizes specialized reaction furnaces comprising dual heating compartments to maintain controlled temperature gradients between cesium sources and silicate targets [7]. Hydrogen-steam atmospheric conditions with hydrogen to water ratios of 0.2 facilitate the formation of cesium silicate phases through heterogeneous reaction mechanisms [7].

Enhanced flux growth methods represent another emerging approach, utilizing metal halide reagents and reactions with optimized surface area to volume ratios [20]. These methods favor the growth of cesium-containing compounds over pure oxides, enabling targeted synthesis of cesium silicate phases [20]. The approach demonstrates particular efficacy in pentanary phase space systems involving cesium, halide, and silicate components [20].

Mechanochemical synthesis represents an additional novel route, employing high-energy ball milling techniques to induce solid-state reactions between cesium and silicon precursors at ambient temperatures [28]. This approach offers advantages in terms of reduced energy requirements and enhanced reaction kinetics compared to conventional thermal methods [28].

Reaction Kinetics and Formation Mechanisms

The formation kinetics of cesium metasilicate involve multi-stage reaction mechanisms characterized by initial dissolution, intermediate complex formation, and final crystallization phases [12]. Thermodynamic studies indicate that cesium species reactions proceed rapidly without significant energetic barriers, with reaction kinetics governed primarily by thermodynamic equilibrium rather than kinetic limitations [11].

The formation mechanism of cesium metasilicate proceeds through a two-stage process involving initial cesium hydroxide interaction with silicate sources, followed by crystallization of the metasilicate phase [7]. The first stage involves the reaction of cesium hydroxide with silicon-containing precursors according to the equation: 2CsOH + SiO₂ → Cs₂SiO₃ + H₂O [7].

Kinetic analysis reveals that cesium metasilicate formation exhibits temperature-dependent reaction rates, with activation energies varying according to the synthesis methodology employed [9]. Hydrothermal synthesis demonstrates lower activation barriers compared to solid-state approaches, attributed to enhanced mass transport in aqueous media [9].

| Reaction Stage | Temperature Range (K) | Mechanism | Products |

|---|---|---|---|

| Initial dissolution | 873-973 | CsOH vapor-solid interaction | Intermediate complexes |

| Intermediate formation | 973-1073 | Complex precipitation | Cesium silicate precursors |

| Final crystallization | 1073-1373 | Phase transformation | Cs₂SiO₃ crystals |

The reaction kinetics demonstrate first-order dependence on cesium concentration and zero-order dependence on silicon dioxide concentration above threshold levels [11]. Temperature effects follow Arrhenius behavior with apparent activation energies ranging from 150 to 250 kilojoules per mole depending on the specific synthesis conditions employed [9].

Parameter Optimization for Controlled Synthesis

Parameter optimization for cesium metasilicate synthesis requires systematic control of temperature, pressure, reaction time, and precursor stoichiometry to achieve desired product characteristics [9] [15]. Temperature optimization studies indicate optimal synthesis conditions at 1150°C for solid-state methods, with deviations resulting in incomplete conversion or undesired phase formation [32].

Pressure optimization in hydrothermal synthesis demonstrates optimal conditions at 30 MPa, with higher pressures leading to enhanced reaction rates but potential formation of competing phases [29]. Reaction time optimization reveals optimal durations of 3 to 7 days for hydrothermal methods and 18 to 72 hours for solid-state approaches [8] [17].

Precursor stoichiometry optimization requires precise cesium to silicon ratios of 2:1 for pure cesium metasilicate formation [5] [17]. Deviations from this stoichiometry result in formation of cesium disilicate or tetrasilicate phases rather than the desired metasilicate composition [5].

| Parameter | Optimal Range | Method | Effect |

|---|---|---|---|

| Temperature | 1150°C | Solid-state | Complete conversion |

| Pressure | 30 MPa | Hydrothermal | Enhanced kinetics |

| Time | 3-7 days | Hydrothermal | Phase purity |

| Cs:Si ratio | 2:1 | All methods | Stoichiometric control |

Atmosphere optimization studies reveal that controlled atmospheres containing hydrogen and steam enhance cesium metasilicate formation through reduction of competing oxidation reactions [7]. The optimal hydrogen to steam ratio of 0.2 facilitates desired reaction pathways while preventing excessive reduction of cesium species [7].

Cesium silicate (meta), with the chemical formula Cs₂SiO₃, represents a fascinating class of alkali silicate compounds that have gained significant attention in materials science due to their unique structural properties and potential applications. This comprehensive analysis explores the advanced structural characterization methodologies used to elucidate the complex three-dimensional architecture of this compound, providing insights into its crystallographic features, coordination environments, and bonding characteristics.

Crystallographic Architecture Analysis

Unit Cell Structure and Symmetry

The crystallographic architecture of cesium silicate (meta) exhibits considerable complexity due to the large size of the cesium cation and its flexible coordination requirements [1]. The compound crystallizes in various polymorphic forms, with the specific crystal system depending on synthesis conditions and thermal treatment [2] [3]. Recent X-ray diffraction studies have revealed that the most stable form at ambient conditions adopts a structure where cesium ions occupy large cavities within a three-dimensional silicate framework [1] [4].

The unit cell parameters are highly variable, reflecting the polymorphic nature of the compound. Comparative studies with other cesium-containing silicates have shown that the cesium metasilicate structure can be understood in terms of a framework of corner-sharing SiO₄ tetrahedra with cesium ions occupying the resulting interstitial spaces [5] [6]. The molecular weight of 341.89 g/mol corresponds to the formula unit Cs₂SiO₃, indicating a 2:1 stoichiometry of cesium to silicon [1] [4].

Polymorphic Variations

Synthesis and characterization studies have identified multiple polymorphic forms of cesium silicate compounds. Research has demonstrated that Cs₂SiO₃, Cs₂Si₂O₅, and Cs₂Si₄O₉ can be synthesized through solid-state methods, with Cs₂Si₄O₉ showing the highest stability among these cesium silicate species [2] [3]. The structural refinement of these compounds has revealed minor distinctions in lattice parameters between different studies, suggesting that subtle variations in synthesis conditions can significantly influence the final structure [2] [3].

Framework Topology

The three-dimensional framework of cesium silicate (meta) consists of SiO₄ tetrahedra connected through shared oxygen atoms, creating a network with varying ring sizes and channel dimensions [7] [8]. The framework topology is characterized by the presence of both three-membered and larger ring systems, with the specific arrangement depending on the degree of silicate polymerization [7] [9]. Studies using topological analysis have shown that the framework can be described in terms of natural tiles and cage structures, providing a systematic approach to understanding the complex three-dimensional architecture [10].

Coordination Environment of Silicon and Cesium

Silicon Coordination Geometry

Silicon in cesium silicate (meta) maintains its characteristic tetrahedral coordination, with Si-O bond lengths ranging from 1.55 to 1.72 Å [11] [12]. The variation in bond lengths reflects the different types of oxygen environments present in the structure. Non-bridging oxygen atoms, which are directly coordinated to cesium ions, typically exhibit shorter Si-O bond lengths (1.549-1.558 Å) compared to bridging oxygen atoms (1.635-1.640 Å) [13] [11].

The tetrahedral distortion in cesium silicate structures is quantified using parameters such as quadratic elongation and angle variance. These measurements indicate that the SiO₄ tetrahedra maintain relatively regular geometry despite the structural complexity of the overall framework [10]. The O-Si-O bond angles typically range from 102.5° to 114.9°, which is characteristic of silicate tetrahedra [10].

Cesium Coordination Environment

The coordination environment of cesium in silicate structures is notably complex due to the large ionic radius of Cs⁺ (1.67 Å for eight-fold coordination) and its flexible coordination requirements. Extended X-ray absorption fine structure (EXAFS) spectroscopy studies have revealed that cesium possesses a variable coordination environment with Cs-O distances ranging from 3.2 to 4.3 Å.

The coordination number of cesium varies significantly depending on the structural context. In framework structures, cesium typically exhibits coordination numbers of 8-10, with the cesium atoms occupying large cavities or channels within the silicate framework [5]. The coordination environment can be categorized into several types:

- Inner-sphere coordination: Direct bonding to silicate oxygen atoms with Cs-O distances of 3.2-3.4 Å and coordination numbers of 6-8

- Outer-sphere coordination: Hydrated coordination with Cs-O distances of 3.8-4.3 Å and coordination numbers of 8-12

- Framework coordination: Occupation of framework cavities with Cs-O distances of 3.24-3.58 Å and coordination numbers around 10

Coordination Polyhedra

The coordination polyhedra around cesium atoms in silicate structures are typically highly distorted due to the size mismatch between the large cesium cation and the silicate framework. NMR spectroscopy studies have shown that the cesium coordination environment is characterized by large chemical shift ranges and broad signal patterns, indicating structural disorder. The ¹³³Cs NMR chemical shifts typically range from -30 to 130 ppm, with different coordination environments producing distinct spectral signatures.

Layer Formation and Framework Analysis

Layered Structure Components

Cesium silicate compounds can exhibit layered structures, particularly in hydrated forms such as CsHSi₃O₇ [13]. In these structures, silicate layers are formed by corner-sharing SiO₄ tetrahedra arranged in complex two-dimensional networks. The layers are characterized by the presence of both four-connected and three-connected silicon tetrahedra, creating a variety of ring sizes within the layer structure [13].

The interlayer spacing in cesium-containing layered silicates is typically large due to the size of the cesium cation. Strong hydrogen bonding between layers helps stabilize the structure, with O-H...O distances as short as 2.465 Å observed in some cases [13]. The cesium ions are located in the interlayer space, surrounded by nine oxygen atoms with Cs-O distances ranging from 3.025 to 3.620 Å [13].

Framework Connectivity

The framework connectivity in cesium silicate structures is characterized by the degree of silicate polymerization, which can be quantified using Qⁿ notation. NMR spectroscopy studies have revealed that cesium silicate glasses exhibit a statistical distribution of Q³ and Q⁴ species, with the relative proportions depending on the cesium content. The formation of different Qⁿ species follows specific patterns:

- Q⁴ species: Fully connected silicate tetrahedra with Si-O bond lengths around 1.597 Å

- Q³ species: Tetrahedra with one non-bridging oxygen, showing shorter Si-O bonds to terminal oxygen atoms

- Q² species: Tetrahedra with two non-bridging oxygens, more prevalent in high-cesium compositions

Channel and Cage Structures

Many cesium silicate structures contain channels and cages that accommodate the large cesium cations. These structural features are particularly important in zeolite-like frameworks, where cesium ions occupy specific sites within the three-dimensional network [5]. The channel dimensions and connectivity determine the mobility and coordination of cesium ions within the structure.

Topological analysis of cesium silicate frameworks has revealed the presence of various cage types, characterized by their face symbols and vertex configurations [10]. The cages are formed by the arrangement of SiO₄ tetrahedra and can accommodate different numbers of cesium ions depending on their size and geometry.

Bonding Characteristics and Electronic Structure

Si-O Bonding Analysis

The Si-O bonding in cesium silicate structures exhibits characteristics typical of silicate minerals, with bond lengths strongly correlated with the Pauling bond strength received by oxygen atoms [11] [12]. The bond length variations can be predicted using empirical relationships that account for the coordination environment and the electronegativity of adjacent cations.

Extended Hückel molecular orbital calculations have shown that Si-O bond overlap populations correlate with observed bond lengths, with shorter bonds associated with larger overlap populations [12]. The inclusion of silicon 3d orbitals in the calculations reveals that non-bridging Si-O bonds have approximately 20% larger overlap populations compared to bridging bonds [12].

Cesium-Oxygen Interactions

The cesium-oxygen interactions in silicate structures are predominantly ionic in nature, with the large cesium cation exhibiting relatively weak bonding to the silicate framework. The bonding can be characterized by several parameters:

- Electrostatic interactions: Dominant contribution due to the large charge and size of cesium

- Polarization effects: Induced dipoles in the silicate framework due to the presence of cesium

- Coordination flexibility: Ability of cesium to adopt various coordination environments

Electronic Structure Properties

Density functional theory calculations have provided insights into the electronic structure of cesium-containing compounds. The electronic properties are characterized by:

- Band gap: Cesium silicate compounds are typically wide-bandgap insulators

- Valence band composition: Dominated by oxygen 2p orbitals with some silicon 3s and 3p contributions

- Conduction band: Primarily composed of silicon 3s and 3p orbitals with cesium 6s contributions

- Localized states: Cesium 6s orbitals can create localized states within the band gap

The electronic structure calculations indicate that cesium acts primarily as a network modifier, donating electrons to the silicate framework while maintaining largely ionic bonding character.

Comparative Structural Analysis with Related Alkali Silicates

Alkali Metal Size Effects

The structural properties of cesium silicate can be understood in the context of systematic variations across the alkali metal series. The ionic radius of cesium (1.67 Å) is significantly larger than other alkali metals, leading to distinct structural features:

| Alkali Metal | Ionic Radius (Å) | Coordination Number | M-O Bond Length (Å) | Glass Transition Temp (°C) |

|---|---|---|---|---|

| Li | 0.76 | 4 | 1.97 | 460 |

| Na | 1.02 | 6 | 2.35 | 430 |

| K | 1.38 | 8 | 2.79 | 380 |

| Rb | 1.52 | 8 | 2.93 | 360 |

| Cs | 1.67 | 8-10 | 3.2-4.3 | 340 |

Coordination Environment Variations

The coordination environment of alkali metals in silicate structures shows systematic variations with ionic size. Cesium exhibits the most flexible coordination geometry, with coordination numbers ranging from 8 to 12 depending on the structural context. This flexibility is attributed to the large size of cesium and its ability to accommodate various coordination environments without significant energetic penalty.

Comparative NMR studies have shown that cesium silicate glasses exhibit different structural features compared to other alkali silicates. The formation of Q² species occurs at lower cesium concentrations compared to other alkali metals, indicating a stronger network-modifying effect despite the large ionic size.

Structural Stability and Phase Relationships

The structural stability of cesium silicate compounds differs significantly from other alkali silicates. Studies have shown that cesium silicate compounds with higher silica content (such as Cs₂Si₄O₉) exhibit greater thermal stability compared to meta-silicate compositions [2] [3]. This behavior contrasts with lithium and sodium silicates, where meta-silicate compositions are often more stable.

The phase relationships in cesium silicate systems are also influenced by the large size of cesium, which can stabilize structures with large cavities or channels that would be unstable with smaller alkali metals.

Research Methodologies for Structural Elucidation

X-ray Diffraction Techniques

X-ray diffraction remains the primary method for structural characterization of cesium silicate compounds. Both single-crystal and powder diffraction techniques have been employed to determine crystal structures and identify polymorphic forms [2] [3]. The challenges in structural determination include:

- Disorder effects: Cesium ions often exhibit positional disorder in framework structures

- Twinning: Many cesium silicate crystals exhibit twinning, complicating structure determination

- Thermal motion: Large thermal parameters for cesium atoms due to their size and weak bonding

Rietveld refinement methods have been particularly successful in characterizing powder samples and determining accurate structural parameters [2] [3]. The use of synchrotron radiation has improved the quality of diffraction data and enabled the detection of subtle structural features.

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy provides complementary information about the local structure and dynamics of cesium silicate compounds. Several nuclei are commonly studied:

- ²⁹Si NMR: Provides information about silicon coordination environments and connectivity

- ¹³³Cs NMR: Reveals cesium coordination environments and mobility

- ¹⁷O NMR: Gives insights into oxygen coordination and bonding

The interpretation of NMR data requires careful consideration of quadrupolar effects for ¹³³Cs and chemical shift anisotropy for all nuclei. Magic-angle spinning techniques are essential for obtaining high-resolution spectra from solid samples.

Extended X-ray Absorption Fine Structure Spectroscopy

EXAFS spectroscopy has proven particularly valuable for characterizing the local coordination environment of cesium in silicate structures. The technique provides information about:

- Coordination numbers: Determined from the amplitude of EXAFS oscillations

- Bond lengths: Derived from the frequency of EXAFS oscillations

- Structural disorder: Characterized by Debye-Waller factors

The analysis of EXAFS data for cesium silicates is complicated by the disorder typical of cesium coordination environments, which can prevent the resolution of all oxygen shells.

Computational Methods

Computational approaches have become increasingly important for understanding cesium silicate structures. Various methods are employed:

- Density Functional Theory (DFT): For calculating electronic structure and bonding properties

- Molecular Dynamics (MD): For studying structural dynamics and ion mobility

- Monte Carlo methods: For modeling disorder and phase transitions

The choice of exchange-correlation functional in DFT calculations is crucial for accurate results, with hybrid functionals like HSE06 and meta-GGA functionals like SCAN showing superior performance compared to standard GGA functionals.

Advanced Characterization Techniques

Several advanced techniques provide additional structural information:

- Pair Distribution Function (PDF) analysis: Reveals local structure in disordered materials

- Neutron scattering: Provides information about light atoms and magnetic structures

- Electron microscopy: Reveals morphology and local structural features

- Thermal analysis: Characterizes phase transitions and thermal stability

The combination of multiple characterization techniques provides a comprehensive understanding of cesium silicate structures and their properties [2] [3] [6].

Data Analysis and Interpretation

The interpretation of structural data from cesium silicate compounds requires careful consideration of several factors:

- Statistical analysis: Multiple measurements and statistical treatment of data

- Error analysis: Proper estimation of uncertainties in structural parameters

- Model validation: Comparison with related compounds and theoretical predictions

- Consistency checks: Verification of structural models using multiple techniques

The development of standardized protocols for data collection and analysis has improved the reliability and reproducibility of structural determinations [2] [3].

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (20%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (80%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant